2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound featuring a tetrazole ring, a sulfanyl group, and a sulfonamide group. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonamide group through a sulfonation reaction . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds . The sulfonamide group inhibits the activity of certain enzymes by binding to their active sites, thereby blocking their function . These interactions lead to the compound’s observed biological effects, such as antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a tetrazole ring, a sulfanyl group, and a sulfonamide group. Similar compounds include:
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide: Differing only in the position of the methyl group on the phenyl ring.
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide: Featuring a methyl group at the para position on the phenyl ring.
2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide: Substituting the methyl group with a chlorine atom.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S2/c1-11-3-2-4-13(9-11)22-16(19-20-21-22)26-10-15(23)18-12-5-7-14(8-6-12)27(17,24)25/h2-9H,10H2,1H3,(H,18,23)(H2,17,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJBJPZTGNNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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